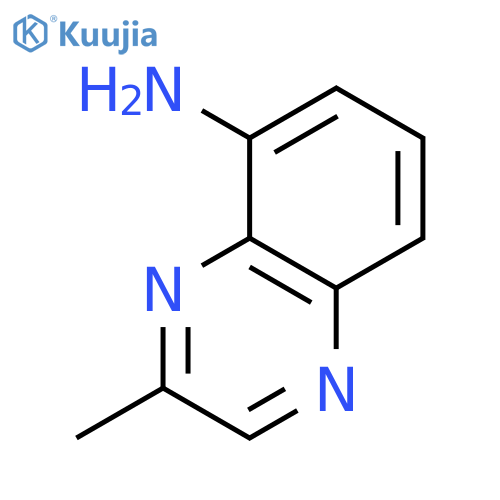Cas no 19031-43-7 (3-Methylquinoxalin-5-amine)

3-Methylquinoxalin-5-amine structure
商品名:3-Methylquinoxalin-5-amine
3-Methylquinoxalin-5-amine 化学的及び物理的性質
名前と識別子
-
- 8-Quinoxalinamine, 2-methyl-
- 3-Methylquinoxalin-5-aMine
- 2-methyl-8-aminoquinoxaline
- 5-Quinoxalinamine, 3-methyl-
- TXZGIJQANGIGSE-UHFFFAOYSA-N
- MFCD20693593
- 3-Methyl-5-quinoxalinamine
- AS-59301
- quinoxaline, 8-amino-2-methyl-
- 19031-43-7
- SCHEMBL3583880
- DTXSID001311246
- DB-212222
- AKOS027252515
- 3-Methylquinoxalin-5-amine
-
- MDL: MFCD20693593
- インチ: 1S/C9H9N3/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,10H2,1H3
- InChIKey: TXZGIJQANGIGSE-UHFFFAOYSA-N
- ほほえんだ: N1=C(C([H])([H])[H])C([H])=NC2=C([H])C([H])=C([H])C(=C12)N([H])[H]
計算された属性
- せいみつぶんしりょう: 159.079647300g/mol
- どういたいしつりょう: 159.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 51.8
3-Methylquinoxalin-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB445893-250 mg |
3-Methylquinoxalin-5-amine; min. 95% |
19031-43-7 | 250MG |
€940.80 | 2023-07-18 | ||
| Alichem | A449039847-250mg |
3-Methylquinoxalin-5-amine |
19031-43-7 | 95% | 250mg |
$516.60 | 2023-09-02 | |
| Ambeed | A770444-1g |
3-Methylquinoxalin-5-amine |
19031-43-7 | 95% | 1g |
$1400.0 | 2025-02-25 | |
| abcr | AB445893-250mg |
3-Methylquinoxalin-5-amine, min. 95%; . |
19031-43-7 | 250mg |
€940.80 | 2024-08-03 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRA080-250mg |
3-methylquinoxalin-5-amine |
19031-43-7 | 95% | 250mg |
¥3027.0 | 2024-04-23 | |
| A2B Chem LLC | AI43246-100mg |
3-Methylquinoxalin-5-amine |
19031-43-7 | 95% | 100mg |
$312.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D548065-1g |
3-METHYLQUINOXALIN-5-AMINE |
19031-43-7 | 95% | 1g |
$1280 | 2023-09-03 | |
| Ambeed | A770444-250mg |
3-Methylquinoxalin-5-amine |
19031-43-7 | 95% | 250mg |
$519.0 | 2025-02-25 | |
| abcr | AB445893-500 mg |
3-Methylquinoxalin-5-amine; min. 95% |
19031-43-7 | 500MG |
€1,520.00 | 2023-07-18 | ||
| Ambeed | A770444-100mg |
3-Methylquinoxalin-5-amine |
19031-43-7 | 95% | 100mg |
$306.0 | 2025-02-25 |
3-Methylquinoxalin-5-amine 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
19031-43-7 (3-Methylquinoxalin-5-amine) 関連製品
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:19031-43-7)3-Methylquinoxalin-5-amine

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):275.0/467.0/1260.0